molecular formula C14H18N2O3 B10901057 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide

Katalognummer: B10901057
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: RKJHHOXULNGRLX-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a cyclohexane ring, a dihydroxyphenyl group, and a methylene bridge, making it a versatile molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 1-cyclohexanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones derived from the dihydroxyphenyl group.

    Reduction: Hydrazines derived from the reduction of the hydrazone linkage.

    Substitution: Ethers or esters formed from the hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE involves its interaction with various molecular targets. The compound’s dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. Additionally, the hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is unique due to its combination of a cyclohexane ring and a dihydroxyphenyl group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic effects make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H18N2O3

Molekulargewicht

262.30 g/mol

IUPAC-Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H18N2O3/c17-12-7-6-10(8-13(12)18)9-15-16-14(19)11-4-2-1-3-5-11/h6-9,11,17-18H,1-5H2,(H,16,19)/b15-9+

InChI-Schlüssel

RKJHHOXULNGRLX-OQLLNIDSSA-N

Isomerische SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O

Kanonische SMILES

C1CCC(CC1)C(=O)NN=CC2=CC(=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.